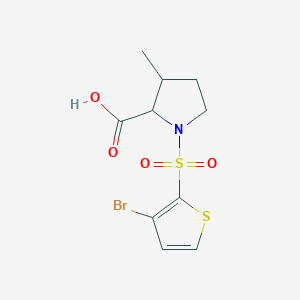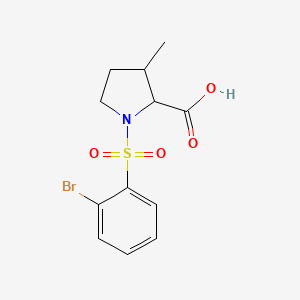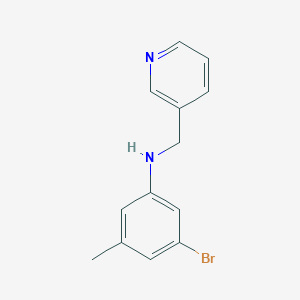
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, commonly known as BTPMC, is a novel chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated protein that is overexpressed in many types of cancer.
Wirkmechanismus
BTPMC works by binding to the active site of CA IX and inhibiting its activity. CA IX is involved in the regulation of pH in cancer cells, which is important for their survival and proliferation. Inhibition of CA IX leads to a decrease in intracellular pH, which can cause apoptosis and reduce tumor growth.
Biochemical and Physiological Effects:
BTPMC has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of the drug. BTPMC has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
BTPMC has several advantages for lab experiments, including its selectivity for CA IX and good pharmacokinetic properties. However, its synthesis method has a relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, BTPMC has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for the study of BTPMC. One area of research could be to investigate its efficacy in combination with other anticancer agents. Another area of research could be to explore its potential as a diagnostic tool for imaging CA IX expression in tumors. Additionally, further studies are needed to determine the safety and efficacy of BTPMC in humans, which could lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of BTPMC involves the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpyrrolidine in the presence of triethylamine to yield BTPMC. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
BTPMC has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. BTPMC has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.41 μM.
Eigenschaften
IUPAC Name |
1-(3-bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S2/c1-6-2-4-12(8(6)9(13)14)18(15,16)10-7(11)3-5-17-10/h3,5-6,8H,2,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOOUHYPCGUSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)



![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)

![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)